4-Amino-2,5-dichlorobenzonitrile
Description
Contextual Significance of Aminobenzonitrile Scaffolds in Organic Synthesis
The aminobenzonitrile framework is a cornerstone in the field of organic synthesis, prized for its versatility as a "scaffold" or foundational building block. In medicinal chemistry, the replacement of a pyridine (B92270) ring with a benzonitrile (B105546) group is a common strategy in drug discovery, as the nitrile can mimic the hydrogen-bond accepting properties of the pyridine nitrogen, potentially improving biological activity and metabolic stability. researchgate.net This bioisosteric relationship makes aminobenzonitriles valuable for structure-activity relationship (SAR) studies. researchgate.net
The amino group offers a reactive site for further functionalization, while the nitrile group can be hydrolyzed to amides and then to carboxylic acids or reduced to amines, providing pathways to diverse molecular architectures. ncert.nic.in This dual reactivity allows for the construction of complex heterocyclic compounds and other pharmacologically relevant structures. For instance, aminobenzonitrile derivatives are key intermediates in the synthesis of potent antagonists for serotonin (B10506) and dopamine (B1211576) receptors, highlighting their role in developing treatments for a range of neurological conditions. nih.gov The strategic placement of substituents on the aminobenzonitrile ring allows chemists to fine-tune the electronic properties and spatial arrangement of the final molecule, making it an indispensable tool in the design of new functional materials and therapeutic agents.
Overview of Dichlorobenzonitrile Derivatives in Chemical Science
Dichlorobenzonitrile derivatives are a significant class of compounds in chemical science, with their properties and applications heavily influenced by the specific arrangement of the two chlorine atoms and the nitrile group on the benzene (B151609) ring. These compounds serve as crucial intermediates in the synthesis of a wide array of products, from agrochemicals to pharmaceuticals.
One of the most well-known derivatives, 2,6-dichlorobenzonitrile (B3417380) (also known as Dichlobenil), is widely used as a potent herbicide. wikipedia.org Its mechanism of action involves the inhibition of cellulose (B213188) synthesis in young seedlings, demonstrating how the specific isomeric structure can impart potent biological activity. wikipedia.org Other isomers, such as 2-amino-4,5-dichlorobenzonitrile, are recognized as important intermediates for creating dyes, other herbicides, and potential pharmaceutical agents. The reactivity of the chlorine atoms allows for nucleophilic substitution reactions, while the nitrile group can participate in cycloadditions, enabling the synthesis of complex heterocyclic structures. The varied reactivity and biological activity across different isomers underscore the importance of this class of compounds in both industrial and research settings. guidechem.com
Rationale for Focused Academic Inquiry on 4-Amino-2,5-dichlorobenzonitrile
The specific substitution pattern of this compound provides a compelling reason for focused academic and industrial research. The rationale is largely driven by its potential as a valuable synthetic intermediate, particularly in the agrochemical and pharmaceutical sectors. This interest stems from the known applications of its close structural analogs.
A primary driver is the compound's relationship to 2,5-dichloro-4-aminophenol, a key intermediate in the production of the widely used insect growth regulator, Lufenuron. innospk.com Lufenuron functions by inhibiting chitin (B13524) synthesis in insects. innospk.comfao.org The structural similarity between this compound and the Lufenuron intermediate suggests that the former could serve as a precursor or building block for a new generation of agrochemicals. innospk.com The nitrile group offers a different synthetic handle compared to the hydroxyl group of the aminophenol, potentially allowing for the development of novel derivatives with modified properties.
Furthermore, the presence of an amino group and two chlorine atoms on the benzonitrile scaffold creates a unique electronic environment. This arrangement influences the molecule's reactivity in coupling reactions, nucleophilic substitutions, and as a scaffold for building more complex, biologically active molecules. Research into compounds with similar structures, such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives, has led to the discovery of potent dual antagonists for serotonin and dopamine receptors, highlighting the potential of this substitution pattern in drug discovery. nih.gov
Scope and Objectives of Research Endeavors Related to the Compound
Research focused on this compound encompasses several key objectives aimed at unlocking its synthetic potential and exploring its utility in various applications.
A primary objective is the development of efficient and scalable synthetic routes to the compound itself. This involves optimizing reaction conditions, exploring different catalytic systems, and ensuring high purity and yield, which are crucial for its viability as a commercial intermediate.
A second major area of research is the exploration of its chemical reactivity . This includes systematically studying how the compound behaves in various chemical transformations. Key research questions involve:
How does the interplay of the amino, chloro, and nitrile groups direct further substitution reactions on the aromatic ring?
What novel heterocyclic systems can be constructed using this compound as a starting scaffold?
Can the nitrile group be transformed into other functional groups to create a diverse library of derivatives?
The ultimate goal of these endeavors is the synthesis and evaluation of novel functional molecules . Based on the applications of its analogs, research aims to use this compound as a building block for new agrochemicals, such as insecticides or herbicides, and for new pharmaceutical candidates. innospk.com This involves designing and synthesizing derivatives and screening them for specific biological activities, thereby expanding the chemical space for developing new technologies and therapeutics.
Compound Reference Table
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
4-amino-2,5-dichlorobenzonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 |
InChI Key |
VFZOPOZDIBQSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)Cl)C#N |
Origin of Product |
United States |
Chemical Reactivity and Strategic Derivatization of 4 Amino 2,5 Dichlorobenzonitrile
Reactivity Profiling of the Amino Group
The amino group in 4-Amino-2,5-dichlorobenzonitrile is a key site for a variety of chemical modifications, including acylation, alkylation, diazotization, and condensation reactions. These transformations are fundamental in constructing more elaborate molecules for various applications in chemistry.
Acylation and Alkylation Reactions
The nucleophilic nature of the primary amino group of this compound allows it to readily undergo acylation and alkylation reactions.
Acylation typically involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives or amides. For instance, in a related process, N-acetylisatin has been reacted with 4-aminobenzoic acid to yield 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid, demonstrating the straightforward acylation of an aminobenzoic acid derivative. mdpi.com This type of transformation is crucial for protecting the amino group or for building more complex amide-containing structures.
Alkylation introduces alkyl groups onto the amino function. While direct N-alkylation can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products, it is a viable strategy for derivatization. In related studies on quinazoline (B50416) derivatives, 5-alkylamino derivatives of tetrazolo[1,5-a]quinazoline were successfully synthesized through the reaction of 5-azidotetrazolo[1,5-a]quinazoline with long-chain alkylamines, showcasing the feasibility of introducing alkyl chains onto an amino-functionalized heterocyclic system. researchgate.net
| Reaction Type | Reagent Class | Product Type |
| Acylation | Acid Chlorides, Anhydrides | N-Acylamides |
| Alkylation | Alkyl Halides | N-Alkylamines |
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt through diazotization. This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a wide array of subsequent transformations.
A study on the closely related compound, 2,5-dichloroaniline (B50420), provides insight into this process. The diazotization of 2,5-dichloroaniline is a key step in the synthesis of other important intermediates. For example, the diazonium salt of 2,5-dichloroaniline can be hydrolyzed to 2,5-dichlorophenol, a precursor in the manufacture of the herbicide dicamba. The process involves dissolving the aniline (B41778) in sulfuric acid, cooling the mixture, and then adding a solution of sodium nitrite. The resulting diazonium salt can then be subjected to various nucleophilic substitution reactions where the diazonio group is replaced by a range of functionalities, including halogens (Sandmeyer reaction), hydroxyl groups (hydrolysis), or cyano groups.
| Starting Material Analogue | Reagents | Intermediate | Subsequent Product |
| 2,5-Dichloroaniline | NaNO₂, H₂SO₄ | 2,5-Dichlorobenzenediazonium | 2,5-Dichlorophenol (via hydrolysis) |
Condensation Reactions with Carbonyl Compounds
The amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) or to construct larger heterocyclic systems.
A notable example is the transition-metal-free, base-promoted one-pot reaction of 2-aminobenzonitriles with ynones. cardiff.ac.uk This reaction proceeds through a sequential aza-Michael addition of the amino group to the ynone, followed by an intramolecular annulation involving the nitrile group, to afford multisubstituted 4-aminoquinolines in good to excellent yields. cardiff.ac.uk This strategy highlights the cooperative reactivity of both the amino and nitrile functionalities. The proposed mechanism involves the initial deprotonation of the amine, which then attacks the ynone, leading to a cyclization and subsequent aromatization to form the quinoline (B57606) ring system. cardiff.ac.uk
Furthermore, the related compound 4-Amino-2-chlorobenzonitrile (B1265742) has been utilized in the preparation of methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrating a multicomponent reaction where the amino group condenses to form a key intermediate in the synthesis of a dihydropyrimidine (B8664642) derivative. sigmaaldrich.com
| Reactant 1 (Analogue) | Reactant 2 | Product Type |
| 2-Aminobenzonitrile (B23959) | Ynone | 4-Aminoquinoline |
| 4-Amino-2-chlorobenzonitrile | β-ketoester, Aldehyde | Dihydropyrimidine |
Transformations of the Nitrile Functionality
The nitrile group is a robust and versatile functional group that can be transformed into other valuable functionalities, primarily primary amines through reduction, and amides or carboxylic acids via hydrolysis.
Reduction to Primary Amines
The nitrile group of this compound can be reduced to a primary amino group (-CH₂NH₂), yielding a benzylic amine. This transformation is a fundamental tool in organic synthesis for the introduction of an aminomethyl group.
A variety of reducing agents can accomplish this, with common choices including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. More specialized reagents have also been developed. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄) has been shown to be highly effective for the reduction of a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields.
Significantly, the reduction of benzonitriles bearing electron-withdrawing groups, such as the chloro-substituents present in this compound, generally proceeds much faster and with higher yields. A relevant example is the reduction of 2,4-dichlorobenzonitrile (B1293624) to 2,4-dichlorobenzylamine, which was achieved in 99% yield after 5 hours at ambient temperature using this borane-based reducing system. This high efficiency is attributed to the electronic properties of the substituted aromatic ring.
| Starting Material (Analogue) | Reducing Agent System | Product | Yield |
| 2,4-Dichlorobenzonitrile | Diisopropylaminoborane / cat. LiBH₄ | 2,4-Dichlorobenzylamine | 99% |
Hydrolysis to Amides and Carboxylic Acids
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a primary amide (4-amino-2,5-dichlorobenzamide) as an intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid (4-amino-2,5-dichlorobenzoic acid).
The reaction conditions can be controlled to favor the formation of either the amide or the carboxylic acid. Careful hydrolysis, often under milder conditions, can allow for the isolation of the amide. cardiff.ac.uk More vigorous conditions, such as prolonged heating in the presence of strong acid or base, will typically drive the reaction to completion to form the carboxylic acid. cardiff.ac.ukgoogle.com
The mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization leads to the amide, which is then hydrolyzed further to the carboxylic acid and an ammonium (B1175870) ion. google.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the amide, which can be further hydrolyzed to a carboxylate salt. google.com An acidic workup is then required to obtain the final carboxylic acid.
A process for producing 2,5-dichlorobenzoic acid involves the hydrolysis of 2,5-dichlorobenzonitrile (B1580750), demonstrating the feasibility of this transformation on a closely related dichlorinated benzene (B151609) ring. google.com
| Functional Group | Reaction | Conditions | Intermediate Product | Final Product |
| Nitrile | Hydrolysis | Mild Acid or Base | 4-Amino-2,5-dichlorobenzamide | 4-Amino-2,5-dichlorobenzoic acid |
| Nitrile | Hydrolysis | Strong Acid or Base | - | 4-Amino-2,5-dichlorobenzoic acid |
Cycloaddition Reactions (e.g., Tetrazole Formation)
The nitrile group of this compound is a key functional handle for participating in cycloaddition reactions, most notably in the formation of tetrazole rings. The [3+2] cycloaddition of the nitrile with an azide (B81097) source, typically sodium azide, is a well-established method for constructing 5-substituted-1H-tetrazoles. sigmaaldrich.com This transformation is of significant interest as the tetrazole moiety is a common bioisostere for carboxylic acids in medicinal chemistry. sigmaaldrich.com
The reaction is often catalyzed by various reagents to enhance its efficiency and scope. For instance, the use of a Cobalt(II) complex with a tetradentate ligand has been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles, proceeding through a cobalt(II)-diazido intermediate. organic-chemistry.orgbeilstein-journals.org Other catalytic systems, including zinc salts, have also been employed to facilitate this reaction in aqueous media. sigmaaldrich.com A specific example involves the synthesis of 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from the corresponding 2-R-5-amino-1,3-oxazole-4-carbonitriles using trimethylsilyl (B98337) azide in the presence of dibutyltin (B87310) oxide, demonstrating the applicability of this reaction to complex nitriles. sigmaaldrich.com
The synthesis of 5-(4-amino-2,5-dichlorophenyl)-1H-tetrazole from this compound would proceed via the general mechanism of a [3+2] cycloaddition, as depicted in the scheme below.
Scheme 1: Proposed synthesis of 5-(4-amino-2,5-dichlorophenyl)-1H-tetrazole from this compound.
| Reactant | Reagent | Catalyst | Product | Reference |
| This compound | Sodium Azide | Cobalt(II) complex | 5-(4-amino-2,5-dichlorophenyl)-1H-tetrazole | organic-chemistry.orgbeilstein-journals.org |
| 2-R-5-amino-1,3-oxazole-4-carbonitriles | Trimethylsilyl azide | Dibutyltin oxide | 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles | sigmaaldrich.com |
Manipulation of Halogen Substituents
The chlorine atoms at the 2- and 5-positions of the benzonitrile (B105546) ring are amenable to a range of substitution reactions, providing a powerful avenue for introducing structural diversity.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.netrsc.org this compound, possessing two aryl chloride moieties, is a suitable substrate for such transformations.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used to synthesize biaryl compounds. The reactivity of aryl chlorides in Suzuki coupling can be enhanced by using bulky, electron-donating phosphine (B1218219) ligands on the palladium catalyst. nih.gov A variety of palladium catalysts and ligands have been developed to improve the efficiency and substrate scope of this reaction, including those that are effective for less reactive aryl chlorides. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine. researchgate.netmedwinpublishers.com This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. mdpi.com The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. researchgate.net
The application of these cross-coupling reactions to this compound would allow for the selective functionalization of the chlorine substituents, leading to a diverse array of polyfunctionalized aromatic compounds.
| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative | nih.govnih.gov |
| Buchwald-Hartwig | This compound, Amine | Pd catalyst, Phosphine ligand, Base | Arylamine derivative | researchgate.netmedwinpublishers.com |
Nucleophilic Displacement of Chlorine Atoms
The chlorine atoms of this compound can also be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). The reactivity of the aryl chlorides towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrile group. SNAr reactions are a fundamental class of reactions for the functionalization of aromatic rings. wikipedia.org
Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The reaction of 2,5-dichloroaniline derivatives with nucleophiles such as amines can lead to the substitution of one or both chlorine atoms, depending on the reaction conditions. sigmaaldrich.com For instance, the reaction of 2,4-dichloroquinazolines with various amines consistently results in regioselective substitution at the 4-position. rsc.org Similarly, the reaction of 4,6-dichloro-5-nitropyrimidines with primary amines can lead to the substitution of both chlorine atoms. openmedicinalchemistryjournal.com These examples suggest that the chlorine atoms in this compound can be selectively replaced by different nucleophiles to introduce new functional groups.
Synthesis of Complex Organic Scaffolds from this compound
The combination of the amino, nitrile, and chloro functionalities makes this compound a valuable starting material for the construction of a variety of complex organic scaffolds, particularly heterocyclic systems.
Formation of Heterocyclic Systems (e.g., Quinazolines, Pyrimidines, Isothiazoles)
Quinazolines: The 2-aminobenzonitrile core of the starting material is a common precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of biological activities. nih.govrsc.org One established method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, to yield 2-amino-4-iminoquinazolines. mdpi.com Another approach is the ruthenium-catalyzed tandem synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system. nih.gov
Pyrimidines: The nitrile group can be utilized in the construction of pyrimidine (B1678525) rings. A general protocol for the single-step synthesis of pyrimidine derivatives involves the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640). researchgate.net Furthermore, the reaction of 2,6-dichlorobenzonitrile (B3417380) oxide with various pyrimidine derivatives has been studied, leading to cycloaddition products. researchgate.netclockss.orgresearchgate.net
Isothiazoles: Isothiazoles, another important class of sulfur-containing heterocycles, can be synthesized from precursors bearing a nitrile group. medwinpublishers.comresearchgate.net For example, 3,5-disubstituted isothiazoles can be prepared from β-ketodithioesters or β-ketothioamides and ammonium acetate (B1210297) through a [4+1] annulation. researchgate.net The synthesis of 4-aminopyrazolo[3,4-c]isothiazoles from 4-thiocarbamoyl-5-aminopyrazoles highlights the utility of amino and cyano functionalities in constructing fused isothiazole (B42339) systems. researchgate.net
| Heterocyclic System | Synthetic Strategy | Key Precursor Functionality | Reference |
| Quinazolines | Reaction with N-benzyl cyanamides | 2-Aminobenzonitrile | mdpi.com |
| Pyrimidines | Condensation with N-vinyl/N-aryl amides | Nitrile | researchgate.net |
| Isothiazoles | [4+1] Annulation with β-ketodithioesters | Nitrile | researchgate.net |
Construction of Polyfunctionalized Aromatic Systems
Beyond the synthesis of heterocycles, this compound can serve as a building block for more complex polyfunctionalized aromatic systems. The strategic manipulation of the amino group and the chlorine substituents through the reactions described above (e.g., cross-coupling, nucleophilic substitution) allows for the introduction of a wide variety of functional groups and the extension of the aromatic system. For instance, the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls through a three-component reaction of aromatic aldehydes, malononitrile, and acetone (B3395972) demonstrates the potential for creating highly substituted biphenyl (B1667301) systems from simple precursors. By applying similar principles, this compound could be elaborated into complex, polyfunctionalized aromatic structures with potential applications in materials science and medicinal chemistry.
Exploration of Reaction Mechanisms and Intermediates
The chemical transformations of this compound are characterized by the formation of distinct and often isolable intermediates, which dictate the final product structure. Key reaction pathways include diazotization followed by Sandmeyer-type reactions and cyclocondensation reactions to form fused heterocyclic systems.
A cornerstone of the reactivity of this compound is the conversion of its primary amino group into a diazonium salt. This is typically achieved by treatment with nitrous acid, generated in situ from sodium nitrite and a strong acid at low temperatures. numberanalytics.comscienceinfo.com The resulting diazonium salt is a highly versatile intermediate, ready to undergo a variety of transformations.
One of the most important applications of this diazonium intermediate is the Sandmeyer reaction , a powerful method for introducing a wide range of functional groups onto the aromatic ring. wikipedia.orgorganic-chemistry.org This reaction is a radical-nucleophilic aromatic substitution (S-RN-Ar). wikipedia.orglscollege.ac.in The generally accepted mechanism involves a single electron transfer from a copper(I) catalyst to the diazonium ion. scienceinfo.comlscollege.ac.in This transfer initiates the extrusion of nitrogen gas and the formation of a highly reactive aryl radical. This radical then abstracts a ligand from the resulting copper(II) species to yield the final substituted product, regenerating the copper(I) catalyst in the process. wikipedia.org The presence of biaryl byproducts often supports the proposed radical mechanism. wikipedia.orglscollege.ac.in
The reaction of this compound can also lead to the formation of complex heterocyclic structures, such as quinazolines. While the direct synthesis of quinolines from 2-aminobenzonitriles has been described to proceed via an aza-Michael addition followed by intramolecular annulation, the specific pathways for the 4-amino isomer are a subject of detailed investigation. cardiff.ac.uk
Furthermore, the amino group can participate in cyclocondensation reactions with various reagents. For instance, reaction with carbon disulfide can lead to the formation of substituted benzothiazoles, likely proceeding through an isothiocyanate intermediate. Similarly, reactions with formamide (B127407) can provide access to quinazoline derivatives through the initial formation of a formamidine (B1211174) intermediate which then undergoes cyclization.
The following table summarizes key reactions and the proposed intermediates for this compound:
| Reaction | Reagents | Key Intermediate(s) | Product Type |
| Diazotization | NaNO₂, HCl (aq) | 2,5-Dichloro-4-cyanobenzenediazonium chloride | Diazonium Salt |
| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 2,5-Dichloro-4-cyanophenyl radical | Aryl Halide/Nitrile |
| Cyclocondensation | Carbon Disulfide | Isothiocyanate | Benzothiazole derivative |
| Cyclocondensation | Formamide | Formamidine | Quinazoline derivative |
Table 1: Key Reactions and Intermediates of this compound
The electron-withdrawing nature of the two chlorine atoms and the nitrile group influences the stability and reactivity of the intermediates. For instance, in the Sandmeyer reaction, these substituents can affect the redox potential of the diazonium salt and the subsequent reactivity of the aryl radical. In cyclocondensation reactions, they can modulate the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon, thereby influencing the reaction conditions and product distribution. A thorough understanding of these electronic effects is crucial for the strategic design of synthetic routes utilizing this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Amino 2,5 Dichlorobenzonitrile
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. Each vibrational mode corresponds to a specific motion of atoms or groups of atoms within the molecule, resulting in a unique spectral fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides qualitative information about the functional groups present. For aromatic amines and nitriles, specific regions of the spectrum are characteristic.
In the case of dichlorinated aminobenzonitriles, the high-wavenumber region is dominated by the stretching vibrations of the amino (-NH₂) group. These typically appear as two distinct bands between 3200 and 3400 cm⁻¹. The nitrile (-C≡N) group exhibits a sharp, intense absorption band around 2220 cm⁻¹. The aromatic ring itself gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations are expected in the lower frequency region, typically below 800 cm⁻¹.
Raman Spectroscopic Investigations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often results in strong signals for symmetric non-polar bonds.
For a molecule like 4-amino-2,5-dichlorobenzonitrile, the symmetric stretching of the aromatic ring and the C≡N bond are typically strong in the Raman spectrum. The C-Cl bonds also produce characteristic Raman signals. Experimental and theoretical studies on the isomer 4-amino-3,5-dichlorobenzonitrile (B1268074) have utilized FT-Raman spectroscopy to analyze its vibrational modes in the solid state. indiaenvironmentportal.org.in
Detailed Vibrational Assignment and Band Interpretation
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| N-H Asymmetric & Symmetric Stretching | 3200 - 3400 | FT-IR |
| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, Raman |
| C≡N Stretching | ~2220 | FT-IR (strong), Raman (strong) |
| Aromatic C=C Stretching | 1400 - 1600 | FT-IR, Raman |
| NH₂ Scissoring | 1590 - 1650 | FT-IR |
| Aromatic Ring Skeletal Vibrations | 1000 - 1400 | FT-IR, Raman |
| C-N Stretching | 1250 - 1360 | FT-IR |
| C-Cl Stretching | 600 - 800 | FT-IR, Raman |
This table represents generalized expected values. Actual peak positions can vary based on the specific chemical environment and physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the deduction of the molecular skeleton and connectivity.
Proton and Carbon-13 NMR Chemical Shift Analysis
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The chemical shifts would be influenced by the positions of the amino and chloro substituents. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR spectroscopy maps the carbon framework of the molecule. The carbon atom of the nitrile group (-C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons would resonate between approximately 100 and 150 ppm, with their specific shifts dictated by the attached substituents (-NH₂, -Cl).
While specific experimental NMR data for this compound is scarce, data from the related isomer 4-amino-3,5-dichlorobenzonitrile shows two aromatic protons appearing as a singlet, and characteristic shifts for the carbon atoms of the ring and the nitrile group. rsc.org
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |
| ¹H (Aromatic) | 6.5 - 8.0 | The two non-equivalent protons on the ring would likely appear as doublets. |
| ¹H (Amino) | Broad signal, variable position | Position and shape are dependent on solvent, concentration, and temperature. |
| ¹³C (Nitrile) | 115 - 125 | Characteristic signal for the C≡N group. |
| ¹³C (Aromatic) | 100 - 150 | Shifts are influenced by the electronegativity and position of substituents. |
This table represents generalized expected values. Actual chemical shifts are dependent on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For this compound, a COSY spectrum would confirm the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for assembling the complete molecular structure by linking different fragments. For instance, HMBC could show correlations from the aromatic protons to the nitrile carbon and the carbon atoms bearing the chloro and amino groups.
Detailed 2D NMR studies on this compound are not prominently featured in the available scientific literature. However, the application of these techniques would be the standard and definitive method for its complete structural assignment.
Solid-State NMR Applications
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful, non-destructive technique for investigating the molecular structure and dynamics of this compound in its solid form. Unlike solution-state NMR, ssNMR provides detailed insights into the local environment of atomic nuclei within the crystal lattice, which is crucial for understanding intermolecular interactions and polymorphism. mdpi.com
In the study of this compound, ¹³C and ¹⁵N ssNMR would be particularly informative.
¹³C ssNMR: Cross-polarization magic-angle spinning (CP/MAS) experiments would yield distinct signals for each unique carbon atom in the molecule. Chemical shifts would be highly sensitive to the local electronic environment, allowing for the differentiation of the aromatic carbons, the nitrile carbon, and any potential variations arising from different crystal packing arrangements (polymorphs).
¹⁵N ssNMR: This technique would directly probe the nitrogen atoms of the amino (-NH₂) and nitrile (-C≡N) groups. The chemical shifts can provide critical information about hydrogen bonding interactions involving the amino group, which are fundamental to the supramolecular assembly in the crystal structure.
Furthermore, advanced two-dimensional ssNMR experiments, such as ¹H-¹³C or ¹H-¹⁵N Heteronuclear Correlation (HETCOR), can be employed to establish through-space proximities between protons and heteroatoms. This allows for the detailed mapping of intermolecular contacts, confirming hydrogen bond patterns and the relative orientation of molecules within the crystal lattice. mdpi.com As a tool for analyzing crystalline forms, ssNMR can distinguish between polymorphs that may be difficult to differentiate by other methods. researchgate.net
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathways
Mass spectrometry is a cornerstone technique for the molecular characterization of this compound, providing definitive information on its molecular weight and elemental composition, and offering structural insights through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish the target compound from other molecules with the same nominal mass. The molecular formula of this compound is C₇H₄Cl₂N₂. HRMS analysis would compare the experimentally measured exact mass with the theoretically calculated monoisotopic mass, with a match within a narrow tolerance (e.g., < 5 ppm) confirming the elemental composition.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₇H₄Cl₂N₂ | [M+H]⁺ | 186.9824 |
| C₇H₄Cl₂N₂ | [M+Na]⁺ | 208.9644 |
| C₇H₄Cl₂N₂ | [M-H]⁻ | 184.9677 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is employed to verify the molecular structure of this compound by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. In a typical MS/MS experiment, the precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragments are detected.
For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules or radicals. Expected fragmentations include the elimination of a chlorine atom (-Cl), hydrogen cyanide (-HCN) from the nitrile and an adjacent aromatic proton, or cleavage of the aromatic ring itself. The observed fragment ions help to piece together the molecule's structural components, confirming the presence and connectivity of the amino group, chlorine atoms, and the benzonitrile (B105546) core.
Table 2: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺, m/z 186.9824)
| Proposed Fragment Ion | Neutral Loss | Calculated m/z of Fragment |
|---|---|---|
| [C₇H₄ClN₂]⁺ | Cl | 151.0136 |
| [C₆H₄Cl₂N]⁺ | CN | 159.9715 |
| [C₆H₃Cl₂]⁺ | HCN, NH₂ | 143.9606 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray Diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. mdpi.com It provides direct evidence of the crystal structure, including molecular geometry and intermolecular interactions.
Single-Crystal X-ray Crystallography for Precise Molecular Geometry
Single-Crystal X-ray Crystallography offers an unparalleled level of detail regarding the molecular structure. By diffracting X-rays off a single, high-quality crystal, a complete three-dimensional model of the atomic arrangement in the unit cell can be constructed. This analysis yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the benzene ring and the geometry of the functional groups.
For a related isomer, 2-amino-4-chlorobenzonitrile (B1265954), single-crystal XRD analysis revealed a triclinic crystal system with a Pī space group. analis.com.my A similar analysis for this compound would provide equally detailed data, allowing for the direct visualization of the molecule's conformation and the hydrogen-bonding networks established by the amino group, which dictate the crystal packing.
Table 3: Representative Crystallographic Data Obtainable from Single-Crystal XRD (Data shown is for the related isomer 2-Amino-4-chlorobenzonitrile for illustrative purposes) analis.com.my
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 88.898 (17) |
| γ (°) | 83.021 (17) |
| Volume (ų) | 351.91 (14) |
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of its solid-state characterization. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphs. americanpharmaceuticalreview.comnih.gov Each polymorphic form possesses a unique crystal lattice and will therefore produce a distinct powder diffraction pattern, which serves as a crystalline "fingerprint". researchgate.net
In the analysis of this compound, PXRD would be used to screen for different polymorphs that might arise from variations in crystallization conditions (e.g., solvent, temperature). The diffraction pattern is a plot of scattered X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystalline phase. By comparing the PXRD patterns of different batches, one can ensure phase purity and identify the presence of any undesired polymorphic impurities. nih.gov
Table 4: Illustrative Powder X-ray Diffraction Peaks for Hypothetical Polymorphs of this compound
| Form I | Form II | ||
|---|---|---|---|
| Position (°2θ) | Relative Intensity (%) | Position (°2θ) | Relative Intensity (%) |
| 12.1 | 100 | 10.5 | 80 |
| 15.8 | 45 | 14.2 | 100 |
| 24.3 | 90 | 22.8 | 55 |
| 26.0 | 75 | 28.5 | 95 |
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Studies
The electronic absorption spectrum of an aromatic compound like this compound provides valuable insights into its electronic structure and the transitions between different energy levels. The absorption of ultraviolet and visible light is dictated by the presence of chromophores, which in this case include the benzene ring, the amino group (-NH₂), the chloro substituents (-Cl), and the nitrile group (-CN).
The UV-Vis spectrum of this compound, when dissolved in a suitable solvent such as ethanol (B145695) or cyclohexane, is expected to exhibit characteristic absorption bands. These bands typically arise from π → π* and n → π* electronic transitions. The π → π* transitions, usually of high intensity (large molar absorptivity, ε), are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen of the amino or nitrile group) to a π* antibonding orbital.
The position (λmax) and intensity of these absorption maxima are sensitive to the solvent polarity. Solvatochromism, the shift in λmax with changing solvent polarity, can provide information about the nature of the electronic transition and the difference in dipole moment between the ground and excited states. For instance, a bathochromic (red) shift to longer wavelengths with increasing solvent polarity is often observed for π → π* transitions in compounds with electron-donating groups like the amino group.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) for π → π | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (nm) for n → π | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Hexane | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile (B52724) | Data not available | Data not available | Data not available | Data not available |
Photophysical studies would further investigate the fate of the molecule after it absorbs light. This includes processes like fluorescence and phosphorescence. Upon excitation, the molecule can return to the ground state by emitting a photon (fluorescence). The fluorescence emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf) are key parameters that characterize the emissive properties of the compound. These properties are highly dependent on the molecular structure and the environment. For this compound, the presence of heavy atoms like chlorine might influence intersystem crossing rates, potentially affecting its fluorescence and phosphorescence characteristics.
Complementary Spectroscopic and Chromatographic Methods (e.g., HPLC-UV, LC-MS)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a powerful technique for the separation, identification, and quantification of this compound in a mixture. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, often a combination of water and an organic modifier like acetonitrile or methanol.
The retention time (tR) of the compound is a characteristic parameter under specific chromatographic conditions (column type, mobile phase composition, flow rate, and temperature) and can be used for its identification. The UV detector, set at a wavelength corresponding to a high absorption of the analyte (determined from its UV-Vis spectrum), allows for sensitive and selective detection. Method validation for quantitative analysis would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Illustrative HPLC-UV Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined from UV spectrum |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Retention Time (tR) | Data not available |
Note: This table presents typical starting parameters for an HPLC method. Specific values for this compound would require experimental determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the definitive identification of this compound, especially in complex matrices. After separation by HPLC, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (C₇H₄Cl₂N₂), the molecular weight is approximately 186.03 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 187.04. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic fragmentation pattern that can be used to confirm the identity of the compound.
Computational and Theoretical Investigations of 4 Amino 2,5 Dichlorobenzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the molecular properties of 4-Amino-2,5-dichlorobenzonitrile. These computational methods provide a theoretical framework to understand its geometry, electronic behavior, and vibrational characteristics at the atomic level.
Geometry Optimization and Conformational Analysis
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization is typically performed using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p), to find the minimum energy conformation of the molecule. analis.com.mymdpi.com These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape.
For similar benzonitrile (B105546) derivatives, studies have shown that the optimized geometric parameters obtained through DFT calculations are in good agreement with experimental data from X-ray crystallography. analis.com.mymdpi.com For instance, in a related compound, 2-amino-4-chlorobenzonitrile (B1265954), the calculated bond lengths for the nitrile group (C≡N) and the C-N bond were found to be close to the experimental values, with minor deviations attributed to the effects of conjugation within the aromatic ring. analis.com.my The planarity of the benzene (B151609) ring and the orientation of the amino and chloro substituents are key aspects explored in conformational analysis.
Table 1: Selected Optimized Geometrical Parameters for a Related Benzonitrile Derivative (2-amino-4-chlorobenzonitrile) Calculated at the B3LYP/6-311++G(d,p) level.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.384–1.424 | |
| C-Cl | ||
| C-NH2 | ||
| C≡N | 1.158 | |
| C-C-C (ring) | ~120 |
Electronic Structure Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Similar Compound (2-amino-4-chlorobenzonitrile).
| Parameter | Energy (eV) |
| EHOMO | -8.1171 |
| ELUMO | -4.6183 |
| Energy Gap (ΔE) | 3.4988 |
Note: This data is for a related compound and serves as an example of the parameters derived from HOMO-LUMO analysis. analis.com.my
Understanding the distribution of electronic charges on the atoms of this compound is essential for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are employed to calculate the atomic charges. analis.com.myiipseries.org
These analyses provide insights into the electrophilic and nucleophilic sites within the molecule. For instance, in related amino-chloro-benzonitrile compounds, the nitrogen atoms of the amino and nitrile groups typically exhibit negative charges, indicating their nucleophilic character. analis.com.my Conversely, hydrogen atoms and carbon atoms attached to electronegative atoms often carry positive charges, marking them as potential electrophilic sites. The charge distribution is influenced by the presence of the electron-withdrawing chloro and cyano groups and the electron-donating amino group.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are associated with high electron density and are prone to electrophilic attack. In contrast, regions of positive potential (colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net
For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the cyano group and the nitrogen atom of the amino group, as well as the chlorine atoms, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic ring would be expected to exhibit positive potential. These maps provide a visual representation of the molecule's reactivity towards other chemical species.
Prediction of Vibrational Spectra and Normal Mode Analysis
Computational methods are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.gov By performing frequency calculations using DFT, a set of theoretical vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to a better agreement with experimental spectra. nih.gov
Normal mode analysis allows for the assignment of each calculated vibrational frequency to a specific type of molecular motion, such as stretching, bending, or torsion of different functional groups. nih.gov For benzonitrile derivatives, characteristic vibrational modes include the C≡N stretching, C-Cl stretching, N-H stretching and bending of the amino group, and various vibrations of the benzene ring. Comparing the calculated spectra with experimentally recorded FT-IR and FT-Raman spectra helps in the detailed interpretation and assignment of the observed vibrational bands. researchgate.netnih.gov
Thermodynamical Parameters Calculation
The calculation of thermodynamical parameters through computational methods, primarily Density Functional Theory (DFT), provides fundamental insights into the stability and behavior of a molecule under various conditions. For this compound, these parameters, including standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), are crucial for understanding its formation, stability, and potential for transformation.
Table 1: Predicted Thermodynamical Parameters for this compound
| Parameter | Predicted Value | Unit |
| Standard Enthalpy (H°) | Value based on similar compounds | kJ/mol |
| Standard Entropy (S°) | Value based on similar compounds | J/(mol·K) |
| Gibbs Free Energy (G°) | Value based on similar compounds | kJ/mol |
| Dipole Moment (μ) | Value based on similar compounds | Debye |
Note: The values in this table are illustrative and represent expected ranges based on computational studies of structurally related molecules. Specific experimental or theoretical studies on this compound are required for precise values.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. wisc.edu This analysis allows for the investigation of intramolecular interactions, such as hyperconjugation, which are crucial for understanding molecular stability and reactivity. sigmaaldrich.com
For this compound, NBO analysis can elucidate the electronic interactions between the amino group, the nitrile group, and the chlorine atoms with the benzene ring. The analysis quantifies the stabilization energies (E(2)) associated with the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. wisc.edu
Key interactions expected in this compound include:
n → π* interactions: The delocalization of the lone pair electrons of the nitrogen atom of the amino group into the antibonding π* orbitals of the aromatic ring. This interaction is indicative of the electron-donating nature of the amino group.
π → π* interactions: The delocalization of electrons within the π-system of the benzene ring, which is characteristic of aromatic systems.
n → σ* interactions: The delocalization of lone pair electrons from the chlorine atoms into the antibonding σ* orbitals of adjacent C-C bonds.
Table 2: Illustrative NBO Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | π(C-C) | Value based on similar compounds |
| π(C-C) | π(C-C) | Value based on similar compounds |
| LP(1) Cl | σ*(C-C) | Value based on similar compounds |
Note: The values in this table are illustrative and based on NBO analyses of similar molecules like 3,5-dichlorobenzonitrile (B1202942) and 2-amino-5-chlorobenzonitrile. researchgate.netnih.govsigmaaldrich.com
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, this involves studying its susceptibility to various chemical transformations and mapping out the energy profiles of potential reaction pathways.
Transition State Analysis
Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the precise location and characterization of transition state structures. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency.
For this compound, a key reaction type to consider is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com In such a reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, one of the chlorine atoms. Transition state analysis can be employed to determine the activation energies for nucleophilic attack at the C2 and C5 positions, thus predicting the regioselectivity of the reaction. mdpi.com The geometry of the transition state provides insights into the bonding changes that occur during the reaction. For SNAr reactions, the mechanism can be either a two-step process involving a Meisenheimer complex or a concerted process. nih.govnih.gov
Prediction of Reaction Selectivity and Pathways
Computational methods can predict the most likely pathways for the reactions of this compound. By calculating the activation energies for different potential reactions, it is possible to determine which reaction is kinetically favored.
In the case of SNAr on this compound, the relative activation energies for substitution at the C2 and C5 positions will determine the major product. The electronic effects of the amino and nitrile groups, as well as the other chlorine atom, will influence the stability of the transition states and thus the regioselectivity. The amino group is an activating group, while the nitrile and chloro groups are deactivating but ortho-, para-directing for nucleophilic attack. Therefore, a careful computational analysis is required to predict the outcome. mdpi.com
Solvent Effects in Theoretical Calculations (e.g., Polarizable Continuum Models)
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Theoretical calculations can account for these effects using various solvent models, with the Polarizable Continuum Model (PCM) being one of the most widely used. researchgate.netq-chem.com In the PCM, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule. rsc.org
For this compound, PCM calculations can be used to study how its thermodynamical parameters, electronic properties, and reactivity are altered in different solvents. For instance, the dipole moment of the molecule is expected to be larger in more polar solvents due to the interaction with the solvent's electric field. nih.govnih.gov The stability of different conformers or tautomers can also be solvent-dependent.
In the context of reaction mechanisms, PCM can be used to model the effect of the solvent on the energies of reactants, transition states, and products. This is crucial for accurately predicting reaction rates and selectivities in solution, as the solvent can differentially stabilize these species. rsc.orgnih.gov Studies on similar molecules, such as p-aminobenzonitrile, have shown that solvent polarity can significantly affect vibrational frequencies and electronic absorption spectra. nih.gov
Validation and Benchmarking of Theoretical Models Against Experimental Data
The reliability of computational predictions is contingent upon the validation of the theoretical models against experimental data. This process, known as benchmarking, involves comparing calculated properties with experimentally determined values to assess the accuracy of the chosen computational method (i.e., the combination of the theoretical model, functional, and basis set). nih.govresearchgate.nettuni.fiacs.org
For this compound, a comprehensive validation would involve comparing calculated data, such as vibrational frequencies (from IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra, with the corresponding experimental measurements. chemicalbook.com For halogenated aromatic compounds, it is particularly important to choose a DFT functional that accurately describes non-covalent interactions, such as halogen bonding. nih.govresearchgate.nettuni.fiacs.org
In the absence of extensive experimental data for this compound, data from closely related and well-characterized molecules like 2-amino-5-chlorobenzonitrile, 3,5-dichlorobenzonitrile, and other substituted benzonitriles can be used for initial benchmarking. researchgate.netnih.govsigmaaldrich.com Discrepancies between calculated and experimental data can highlight the limitations of the theoretical model and guide the selection of more appropriate computational methods for achieving higher accuracy. comporgchem.com
Strategic Role of 4 Amino 2,5 Dichlorobenzonitrile As a Precursor and Building Block
Applications in the Synthesis of Complex Organic Molecules
The distinct functional groups of 4-Amino-2,5-dichlorobenzonitrile make it an adept starting material for constructing elaborate molecular frameworks. The amino group facilitates reactions such as acylation, alkylation, and diazotization, enabling the introduction of diverse substituents and the formation of larger assemblies. The nitrile group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or tetrazoles, providing pathways to different classes of compounds. For instance, the reduction of the nitrile to a primary amine, coupled with reactions at the existing amino group, allows for the creation of complex diamine derivatives. This synthetic flexibility has established this compound as a key intermediate in multi-step syntheses where precise control over functional group manipulation is critical.
Utility in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in chemistry, particularly due to their prevalence in the structures of natural products and pharmaceuticals. This compound serves as an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems, where its amino and nitrile functionalities can be cleverly utilized to construct new rings.
Quinazolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. google.com Several marketed kinase inhibitors, such as gefitinib (B1684475) and erlotinib, feature the 4-aminoquinazoline core. nih.gov The synthesis of these scaffolds often relies on precursors containing an ortho-aminoaryl nitrile moiety. 2-Aminobenzonitriles, including this compound, are ideal starting materials for constructing the quinazoline (B50416) ring system.
A notable transformation pathway involves the tandem reaction of 2-aminobenzonitriles with alcohols. For example, a Ruthenium(II)-catalyzed reaction with various alcohols can produce quinazolinone derivatives in good to excellent yields. rsc.org This process involves the alcohol being oxidized to an aldehyde, which then condenses with the amino group of the benzonitrile (B105546). Subsequent intramolecular cyclization involving the nitrile group leads to the formation of the quinazolinone ring. This method is valued for its sustainability and efficiency. rsc.org
Table 1: Synthesis of Quinazolinone Derivatives from 2-Aminobenzonitriles This table illustrates a general, representative transformation pathway.
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |
| 2-Aminobenzonitrile (B23959) Derivative | Methanol | Ru(II) Complex | 2-H-Quinazolin-4(3H)-one Derivative |
| 2-Aminobenzonitrile Derivative | Ethanol (B145695) | Ru(II) Complex | 2-Methyl-Quinazolin-4(3H)-one Derivative |
| 2-Aminobenzonitrile Derivative | Benzyl Alcohol | Ru(II) Complex | 2-Phenyl-Quinazolin-4(3H)-one Derivative |
The pyrimidine (B1678525) ring is a core component of nucleobases and is found in a vast number of biologically active molecules and pharmaceuticals. arkat-usa.org Highly functionalized pyrimidine derivatives are crucial for drug discovery programs. organic-chemistry.org While not typically used to construct the pyrimidine ring from scratch, this compound can be used as a building block to introduce a substituted phenyl moiety onto a pre-existing pyrimidine scaffold.
A common chemical transformation pathway involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on an activated pyrimidine ring. For example, a pyrimidine bearing a leaving group like chlorine can react with the amino group of this compound. This reaction forms a new carbon-nitrogen bond, linking the dichlorobenzonitrile moiety to the pyrimidine core, resulting in a 4-aminopyrimidine (B60600) derivative. Such structures are of great interest in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. nih.gov
Table 2: Representative Synthesis of an Aminopyrimidine Derivative This table illustrates a general, representative transformation pathway.
| Reactant 1 | Reactant 2 | Conditions | Product Class |
| 4,6-Dichloropyrimidine | This compound | Base, Solvent (e.g., DMF) | 4-((4-cyano-2,5-dichlorophenyl)amino)-6-chloropyrimidine |
Contributions to Agrochemical Synthesis (Focus on Chemical Transformation Pathways)
In agrochemical research, halogenated benzonitriles are a known class of compounds with herbicidal activity. A prominent example is 2,6-dichlorobenzonitrile (B3417380) (also known as Dichlobenil), which functions by inhibiting cellulose (B213188) biosynthesis in plants. Given its structural similarity, this compound is considered a valuable intermediate for the synthesis of new potential agrochemicals.
The chemical transformation pathways in this context would focus on modifying the amino group while retaining the dichlorobenzonitrile core, which is presumed to be the active toxophore. For example, the amino group can be converted into various amides, ureas, or thioureas through reactions with acyl chlorides, isocyanates, or isothiocyanates, respectively. These transformations aim to modulate the compound's physical properties, such as solubility and soil mobility, and to enhance its herbicidal activity and selectivity. While specific commercial products derived directly from this compound are not widely documented, its role as a key building block for creating libraries of candidate compounds for screening in agrochemical discovery is significant.
Significance in Medicinal Chemistry as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate is particularly pronounced in medicinal chemistry. Its structure is embedded within a variety of compounds investigated for therapeutic applications. It serves as a precursor for molecules targeting a range of diseases, from cancer to viral infections.
One key application is in the synthesis of kinase inhibitors, many of which are based on the 4-aminoquinazoline scaffold mentioned previously. nih.gov By serving as the starting point for these heterocyclic systems, this compound contributes to the development of targeted cancer therapies. Furthermore, it is used in the synthesis of thiourea (B124793) derivatives that have shown potential as antiviral agents by targeting viral proteases. It also serves as a precursor for 6-amino-2-pyridone-3,5-dicarbonitriles, which have demonstrated cytotoxic activity against cancer cell lines.
Table 3: Applications of this compound in Medicinal Chemistry
| Target Molecule Class | Therapeutic Area | Role of this compound |
| Quinazoline Derivatives | Anticancer (Kinase Inhibitors) | Core building block for the heterocyclic ring system. google.comnih.gov |
| Thiourea Derivatives | Antiviral | Serves as the amine component for thiourea formation. |
| Pyridone Derivatives | Anticancer (Cytotoxic Agents) | Key intermediate in multi-step synthesis. |
Role in the Development of Functional Materials
The unique substitution pattern of this compound, featuring both electron-donating (amino) and electron-withdrawing (nitrile, chloro) groups, makes it an interesting candidate for the synthesis of materials with tailored electronic and physical properties. The amino group provides a site for reactions such as diazotization and amidation, while the nitrile group can be involved in cyclization or other transformations. The chlorine atoms can also be substituted, offering further pathways for functionalization.
Precursor for Liquid Crystalline Compounds
The synthesis of liquid crystalline compounds often involves the assembly of molecules with a rigid core and flexible terminal chains. While specific examples of liquid crystals derived directly from this compound are not prominently reported, the general structural features of benzonitrile derivatives are relevant. For instance, other benzonitrile compounds, such as those based on 2,3,4-trihydroxy benzonitrile, have been used to create thermotropic liquid crystals exhibiting nematic and smectic phases. researchgate.net These molecules typically consist of a central core with attached rigid units like biphenyls, which contribute to the anisotropic molecular shape necessary for liquid crystalline behavior.
Table 1: Potential Liquid Crystalline Derivatives from this compound (Theoretical)
| Derivative Type | Synthetic Pathway | Potential Properties |
| Azo-based Liquid Crystal | Diazotization of the amino group followed by coupling with a phenol (B47542) or aniline (B41778) derivative containing a flexible alkyl chain. | The azo linkage would extend the rigid core, potentially leading to nematic or smectic phases. The color of the resulting compound could also be of interest. |
| Schiff Base Liquid Crystal | Condensation of the amino group with an aromatic aldehyde bearing a flexible terminal group. | The resulting imine linkage would contribute to the rigid core. Schiff base derivatives are a well-known class of liquid crystals. |
| Amide-based Liquid Crystal | Acylation of the amino group with an aromatic acid chloride that is part of a mesogenic unit. | The amide bond would connect the this compound moiety to other rigid or flexible parts of the molecule. |
Building Block for Polymeric Systems
The bifunctional nature of this compound (considering the reactive amino group and the potential for reactions involving the nitrile or chloro groups) makes it a candidate for the synthesis of various polymers. While specific polymers derived from this monomer are not extensively documented, its structure is analogous to other monomers used in high-performance polymers like polyamides and polyimides.
For instance, aromatic diamines are key monomers in the synthesis of polyimides, which are known for their excellent thermal stability and mechanical properties. vt.edu The synthesis typically involves a two-step process where the diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu If this compound were to be used in a similar fashion, it would likely need to be converted to a diamine derivative first, for example, by reducing the nitrile group to an amino group, to enable polymerization.
Alternatively, the amino group of this compound could be used in condensation polymerization with dicarboxylic acids to form polyamides. The presence of the chlorine and nitrile groups on the polymer backbone would be expected to influence properties such as solubility, thermal stability, and flame retardancy.
Table 2: Potential Polymeric Systems from this compound (Theoretical)
| Polymer Type | Polymerization Method | Potential Properties of Resulting Polymer |
| Polyamide | Polycondensation of a diacid chloride with this compound. | The chlorine and nitrile groups on the backbone could enhance thermal stability and chemical resistance. |
| Polyimide | Polymerization of a diamine derivative of this compound with a dianhydride. | High thermal stability, good mechanical properties, and potentially altered solubility due to the chloro and nitrile substituents. |
Applications in Optoelectronic Materials
The electronic properties of this compound, arising from the interplay of its electron-donating and electron-withdrawing substituents, suggest its potential use in the synthesis of organic materials for optoelectronic applications, such as dyes and components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Azo dyes, for example, are a significant class of organic compounds used in various optical and electronic applications. nih.gov The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by a coupling reaction. unb.ca this compound could serve as the amine component in such a synthesis. The resulting azo dye would incorporate the dichlorobenzonitrile moiety, and the specific substituents would influence its absorption and emission spectra, making it potentially suitable for applications as a colorant or a functional component in optoelectronic devices.
Furthermore, the benzonitrile unit is a known component in some materials for optoelectronics. For example, thiophene-based derivatives containing a benzonitrile group have been investigated for their fluorosolvatochromism, where their photophysical properties are sensitive to the polarity of the solvent. While not directly involving this compound, this highlights the potential of the benzonitrile functional group in designing materials with responsive optical properties.
Table 3: Potential Optoelectronic Materials from this compound (Theoretical)
| Material Type | Synthetic Approach | Potential Application |
| Azo Dye | Diazotization of this compound and coupling with an electron-rich aromatic compound. | Organic pigments, nonlinear optical materials, or as a component in dye-sensitized solar cells. |
| Functional Polymer | Incorporation into a conjugated polymer backbone via polymerization of a suitably functionalized derivative. | Active layer in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). |
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic methodologies for compounds analogous to 4-Amino-2,5-dichlorobenzonitrile often rely on multi-step processes that may involve harsh reaction conditions and the generation of significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic routes.
One promising industrial approach for related compounds is the ammoxidation of dichlorotoluenes. researchgate.net This method is often favored for its cost-effectiveness and more environmentally friendly profile. researchgate.net For instance, the ammoxidation of 2-chlorotoluene (B165313) is an industrial route for producing 4-amino-2-chlorobenzonitrile (B1265742), where ammonia (B1221849) and oxygen are passed over a vanadium oxide catalyst at high temperatures. However, this process requires precise control to minimize byproduct formation.
Another avenue for exploration is the direct amination of a dichlorobenzonitrile precursor. The synthesis of 2,5-dichlorobenzonitrile (B1580750), a potential precursor to the target molecule, has been achieved through the cyanation of 1,2,4-trichlorobenzene (B33124) with cuprous cyanide in the presence of a high-boiling tertiary amine like quinoline (B57606). google.com The subsequent amination of this intermediate would need to be optimized for regioselectivity to favor the desired 4-amino product.
Table 1: Comparison of Potential Synthetic Precursors and Methods
| Precursor | Synthetic Method | Potential Advantages | Potential Challenges |
| 2,5-Dichlorotoluene (B98588) | Ammoxidation | Potentially more cost-effective and environmentally friendly for large-scale production. researchgate.net | High temperatures required; potential for byproduct formation. |
| 1,2,4-Trichlorobenzene | Cyanation followed by Amination | Established method for the precursor 2,5-dichlorobenzonitrile. google.com | Multi-step process; use of cyanide reagents. |
| 2,5-Dichlorobenzonitrile | Direct Catalytic Amination | Potentially more direct route. | Requires development of highly selective catalysts to avoid unwanted isomers. |
Exploration of Unconventional Reactivity and Catalytic Systems
The reactivity of this compound is largely unexplored. The interplay between the electron-donating amino group and the electron-withdrawing nitrile and chloro substituents creates a unique electronic profile that could lead to unconventional reactivity.
Future studies should investigate the potential for this compound to participate in novel catalytic cycles. For example, the amino and cyano groups can be valuable handles for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions. cymitquimica.com Research into the base-promoted annulation of ynones with 2-aminobenzonitriles has led to the synthesis of multisubstituted 4-aminoquinolines, demonstrating the synthetic utility of the aminobenzonitrile scaffold. cardiff.ac.uk Exploring similar reactions with this compound could lead to the discovery of new heterocyclic systems with interesting biological properties.
Furthermore, the development of novel catalytic systems for the functionalization of the C-H bonds on the aromatic ring could open up new avenues for creating a diverse library of derivatives. This could involve transition-metal catalysis or photoredox catalysis to achieve site-selective modifications that would be difficult to accomplish through traditional methods.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. google.com The application of flow chemistry to the synthesis of this compound and its derivatives is a significant area for future research.
Flow reactors could enable the safe handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction parameters, which is crucial for optimizing complex multi-step syntheses. google.com For example, a continuous flow process could be designed for the amination of 2,5-dichlorobenzonitrile, allowing for rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading.
Moreover, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and development of new derivatives. cymitquimica.com Automated systems can perform high-throughput screening of reaction conditions and synthesize libraries of compounds with minimal manual intervention. cymitquimica.comresearchgate.net This would be particularly valuable for exploring the structure-activity relationships of this compound derivatives in various applications.
Advanced Computational Design for Novel Derivatives with Targeted Reactivity
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to understand the electronic structure, vibrational spectra, and reactivity of this compound and its potential derivatives. researchgate.net
While specific DFT studies on this compound are lacking, research on the closely related 4-amino-2-chlorobenzonitrile has demonstrated the utility of these methods in interpreting molecular structure and properties. researchgate.net Future computational work should focus on:
Predicting Reactivity: Calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO-LUMO), and Fukui functions to identify the most likely sites for electrophilic and nucleophilic attack. mdpi.com This can guide the design of new reactions and the synthesis of targeted derivatives.
Designing Novel Derivatives: Using computational methods to design new molecules based on the this compound scaffold with specific desired properties. For example, by modifying the substituents on the aromatic ring, it may be possible to tune the electronic properties and enhance its potential for specific applications.
In Silico Screening: Employing virtual screening techniques to predict the biological activity or material properties of a library of virtual derivatives, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.
Table 2: Key Computational Parameters for Reactivity Prediction
| Computational Parameter | Information Provided | Relevance for this compound |
| Molecular Electrostatic Potential (MEP) | Indicates the electron-rich and electron-poor regions of a molecule. | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |
| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and electronic transitions of a molecule. | A smaller gap suggests higher reactivity. mdpi.com |
| Fukui Functions | Identifies the local reactivity of different atomic sites within a molecule. | Pinpoints the most reactive atoms for specific types of reactions. mdpi.com |
Synergistic Approaches Combining Experimental and Theoretical Methodologies
The most rapid and insightful progress in understanding and utilizing this compound will come from a synergistic approach that combines experimental and theoretical methodologies. mdpi.com
Experimental synthesis and characterization of the compound and its derivatives can provide the necessary data to validate and refine computational models. mdpi.com For example, experimentally determined reaction yields and product distributions can be compared with theoretical predictions to improve the accuracy of the computational models.
In turn, computational studies can guide experimental work by suggesting promising reaction conditions, predicting the properties of yet-to-be-synthesized molecules, and providing a deeper understanding of the underlying reaction mechanisms. nih.gov This iterative loop of prediction, experimentation, and refinement will be crucial for efficiently exploring the chemical space around this compound and identifying new applications.
A combined experimental and theoretical study on 2-amino-4,6-diphenylnicotinonitriles, for instance, successfully elucidated their electronic structure and fluorescence behavior, providing valuable knowledge for their development as sensors and potential anticancer agents. mdpi.com A similar integrated approach for this compound could lead to significant breakthroughs.
Q & A
Q. What are the optimal synthetic routes for 4-amino-2,5-dichlorobenzonitrile, and how can purity be validated?
The synthesis of this compound typically involves halogenation and amination steps. For example, halogenated aniline precursors (e.g., 3,5-dichloroaniline) can be cyanated via Sandmeyer reactions or palladium-catalyzed cross-coupling. Key parameters include temperature control (e.g., maintaining 80–100°C during nitrile formation) and stoichiometric ratios of reagents like CuCN . Purity validation requires HPLC (>95% purity thresholds) and melting point analysis (mp: 116–120°C), as discrepancies in melting ranges may indicate impurities or isomer contamination .
Q. How should researchers characterize the structural and electronic properties of this compound?
Use a combination of spectroscopic and computational methods:
- NMR : Analyze and spectra to confirm substituent positions (e.g., chlorine at C2/C5 and amino at C4).
- FT-IR : Identify nitrile stretching vibrations (~2220–2240 cm) and NH bending modes (~1600 cm).
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian, referencing PubChem’s canonical SMILES (C1=C(C=C(C(=C1Cl)N)Cl)C#N) for input structures .
Advanced Research Questions
Q. How can contradictions in nephrotoxicity data for halogenated aniline derivatives like this compound be resolved?
Conflicting nephrotoxicity results (e.g., in vivo vs. in vitro models) may arise from metabolic activation pathways. For instance, 4-amino-2,6-dichlorophenol—a structural analog—shows nephrotoxicity in Fischer 344 rats due to cytochrome P450-mediated bioactivation. To resolve contradictions:
Q. What methodologies are effective in elucidating environmental degradation pathways of this compound?
Degradation studies should focus on microbial and photolytic pathways:
- Soil Metabolomics : LC-MS/MS can detect intermediates like 4-amino-2,6-dichloroaniline, a common microbial reduction product.
- Photolysis : Expose the compound to UV light (254 nm) and monitor degradation via HPLC, noting halogen displacement patterns .
Q. How does the steric and electronic interplay of substituents influence the reactivity of this compound in cross-coupling reactions?
The amino group acts as an electron-donating substituent, while chlorines are electron-withdrawing. This combination directs electrophilic aromatic substitution to the para position relative to the amino group. For Suzuki-Miyaura couplings:
Q. What strategies mitigate stability challenges during long-term storage of this compound?
Stability issues (e.g., hydrolysis or oxidation) require:
- Storage Conditions : Store in amber vials under inert gas (N or Ar) at −20°C.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
Discrepancies (e.g., 116–120°C vs. 164–166°C for analogs) often stem from:
- Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable form.
- Impurity Profiles : Use preparative TLC to separate isomers (e.g., 4-amino-2,6-dichloro derivatives) that depress melting points .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 187.03 g/mol | |
| Melting Point | 116–120°C | |
| LogP (Predicted) | 2.8 (PubChem) | |
| Hazard Codes | H302, H312, H317, H332 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
